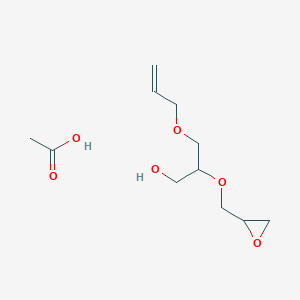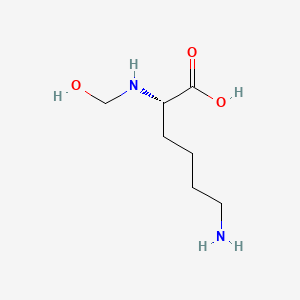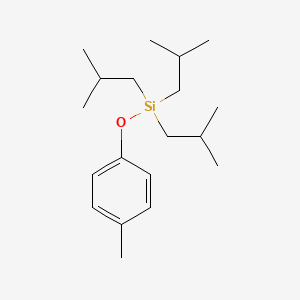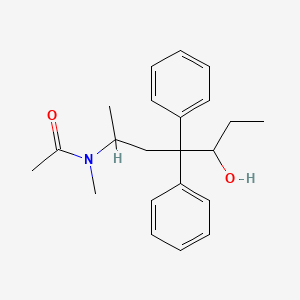![molecular formula C17H16N4O B14615903 N-(6-Aminonaphthalen-2-yl)-N'-[(pyridin-4-yl)methyl]urea CAS No. 56914-17-1](/img/structure/B14615903.png)
N-(6-Aminonaphthalen-2-yl)-N'-[(pyridin-4-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Aminonaphthalen-2-yl)-N’-[(pyridin-4-yl)methyl]urea is an organic compound that features both naphthalene and pyridine moieties. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Aminonaphthalen-2-yl)-N’-[(pyridin-4-yl)methyl]urea typically involves the reaction of 6-aminonaphthalene-2-carboxylic acid with pyridine-4-carboxaldehyde, followed by a urea formation step. The reaction conditions may include:
Solvents: Common solvents like ethanol or methanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions may be carried out at elevated temperatures to increase the reaction rate.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-Aminonaphthalen-2-yl)-N’-[(pyridin-4-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the naphthalene or pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield naphthoquinone derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a fluorescent probe due to the naphthalene moiety.
Medicine: Possible therapeutic applications if the compound exhibits biological activity.
Industry: Use in the synthesis of dyes, pigments, or other functional materials.
Mechanism of Action
The mechanism of action for any biological activity would depend on the specific interactions of the compound with molecular targets. This could involve binding to proteins, DNA, or other biomolecules, leading to changes in biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(6-Aminonaphthalen-2-yl)-N’-[(pyridin-3-yl)methyl]urea: Similar structure but with a pyridine ring at a different position.
N-(6-Aminonaphthalen-2-yl)-N’-[(pyridin-2-yl)methyl]urea: Another positional isomer.
N-(6-Aminonaphthalen-2-yl)-N’-[(pyrimidin-4-yl)methyl]urea: Similar but with a pyrimidine ring.
Uniqueness
The uniqueness of N-(6-Aminonaphthalen-2-yl)-N’-[(pyridin-4-yl)methyl]urea lies in its specific arrangement of functional groups, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
56914-17-1 |
|---|---|
Molecular Formula |
C17H16N4O |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
1-(6-aminonaphthalen-2-yl)-3-(pyridin-4-ylmethyl)urea |
InChI |
InChI=1S/C17H16N4O/c18-15-3-1-14-10-16(4-2-13(14)9-15)21-17(22)20-11-12-5-7-19-8-6-12/h1-10H,11,18H2,(H2,20,21,22) |
InChI Key |
JCLPWCQDMJEFSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)NC(=O)NCC3=CC=NC=C3)C=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


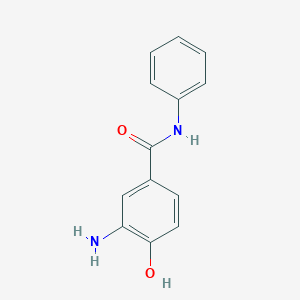

![3-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride](/img/structure/B14615837.png)
![5-[(2,3-Dihydro-1H-inden-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14615839.png)
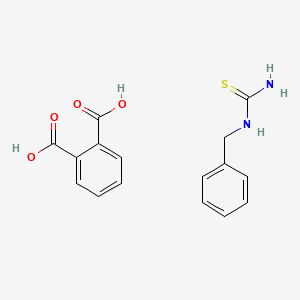
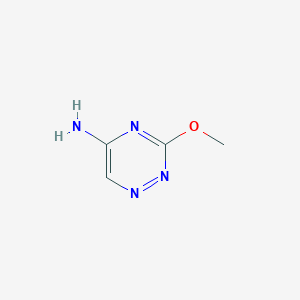
![(Pyridin-3-yl)methyl {4-[(propan-2-yl)sulfanyl]phenyl}carbamate](/img/structure/B14615845.png)
![2H-Pyrano[3,2-h][1]benzoxepin, 3,4,6,7,8,9-hexahydro-](/img/structure/B14615847.png)
